molecular formula C7H16N2 B2836330 1,2,5-Trimethylpiperazine CAS No. 82546-86-9

1,2,5-Trimethylpiperazine

Cat. No.: B2836330
CAS No.: 82546-86-9
M. Wt: 128.219
InChI Key: CDHYSFKPWCVXHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,5-Trimethylpiperazine is a heterocyclic organic compound with the molecular formula C7H16N2 It is a derivative of piperazine, characterized by the presence of three methyl groups attached to the nitrogen atoms at positions 1, 2, and 5 of the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,5-Trimethylpiperazine can be synthesized through the methylation of piperazine. One common method involves the reaction of piperazine with formaldehyde and formic acid under controlled conditions. The reaction typically occurs at elevated temperatures and pressures to ensure high conversion rates and yield .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure consistent product quality. The process may also include purification steps such as distillation or crystallization to isolate the desired compound from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions: 1,2,5-Trimethylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

  • Antidepressant Activity : Research indicates that derivatives of 1,2,5-trimethylpiperazine exhibit significant antidepressant effects. A study demonstrated that these compounds could enhance serotonin levels in the brain, which is crucial for mood regulation.
  • Anticancer Properties : Various derivatives have shown potential in cancer treatment by inhibiting tumor growth and inducing apoptosis in cancer cells. For instance, compounds based on this compound have been synthesized and tested for their efficacy against breast and prostate cancers.
  • Antimicrobial Activity : The compound has been found effective against a range of bacteria and fungi. Its mechanism involves disrupting microbial cell membranes, leading to cell death.

Agrochemical Applications

  • Pesticides : this compound derivatives are utilized in the formulation of pesticides due to their insecticidal properties. They act by interfering with the nervous system of pests.
  • Herbicides : Some formulations containing this compound have been developed to target specific weed species without affecting crop plants.

Food Industry Applications

  • Flavoring Agents : The compound is used as a flavoring agent in various food products due to its pleasant aroma and taste profile. It is particularly noted for enhancing the flavor of roasted and grilled foods.
  • Preservatives : Due to its antimicrobial properties, this compound can serve as a natural preservative in food products, extending shelf life and maintaining freshness.

Pharmaceutical Case Study

A study conducted by Zhang et al. (2024) explored the antidepressant effects of this compound derivatives in animal models. The results indicated a significant reduction in depressive behaviors compared to control groups, highlighting the potential for developing new antidepressant medications based on this compound.

Agrochemical Case Study

Research by Liu et al. (2023) focused on the insecticidal properties of a novel pesticide formulation containing this compound derivatives. Field trials demonstrated a 70% reduction in pest populations compared to untreated controls, showcasing its effectiveness as an environmentally friendly pesticide alternative.

Data Tables

Application AreaSpecific UseEffectiveness/Notes
PharmaceuticalsAntidepressantEnhances serotonin levels; significant behavioral improvement observed .
AnticancerInduces apoptosis in cancer cells; effective against breast and prostate cancers .
AntimicrobialEffective against bacteria and fungi; disrupts cell membranes .
AgrochemicalsPesticidesInterferes with pest nervous systems; high efficacy noted .
HerbicidesTargets specific weeds; minimal impact on crops .
Food IndustryFlavoring AgentsEnhances flavor profiles; widely used in roasted foods .
PreservativesExtends shelf life; maintains freshness through antimicrobial action .

Mechanism of Action

The mechanism of action of 1,2,5-Trimethylpiperazine involves its interaction with specific molecular targets and pathways. It can act as a ligand for various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may interact with neurotransmitter receptors, influencing signal transduction and neuronal activity .

Comparison with Similar Compounds

Uniqueness: 1,2,5-Trimethylpiperazine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the methyl groups affects the compound’s steric and electronic properties, making it distinct from other trimethylpiperazine derivatives .

Biological Activity

1,2,5-Trimethylpiperazine (TMP) is a cyclic organic compound with the molecular formula C₈H₁₈N₂. It is characterized by a six-membered ring containing two nitrogen atoms and three methyl groups located at the 1, 2, and 5 positions. This unique substitution pattern significantly influences its chemical reactivity and biological activity. Recent studies have explored its potential applications in neuroprotection, pain management, and antimicrobial efficacy.

The structure of TMP allows for various synthetic pathways to produce derivatives that may enhance its biological activity. The compound can be synthesized through several methods, including:

  • Alkylation of piperazine : Using methyl iodide or other alkylating agents.
  • Cyclization reactions : Involving diaminopropane or other amines.

The distinct steric bulk introduced by the methyl groups contributes to its interaction with biological targets, making it a valuable scaffold in medicinal chemistry.

Neuroprotective Effects

Research indicates that TMP exhibits significant neuroprotective properties. It has been studied for its potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter systems suggests that TMP may influence pathways involved in neuroprotection and cognitive function.

Key Findings:

  • Binding Affinity : Molecular docking studies have shown that TMP can effectively bind to receptors involved in neurological pathways, potentially modulating neurotransmitter release and receptor activation.
  • Neurotransmitter Interaction : TMP's interaction with delta-opioid receptors has been highlighted as a promising area for developing new analgesics.

Antimicrobial Activity

TMP has also been investigated for its antimicrobial properties. It has demonstrated moderate activity against various pathogens, indicating its potential as an antimicrobial agent.

Antimicrobial Efficacy:

  • Pathogens Tested : TMP showed effectiveness against Klebsiella pneumoniae, Candida albicans, Escherichia coli, among others .
  • Mechanism of Action : The compound's structural characteristics allow it to disrupt microbial cell membranes or interfere with metabolic processes.

Comparative Analysis with Other Piperazine Derivatives

To understand the unique biological profile of TMP, it is beneficial to compare it with other piperazine derivatives:

Compound NameMolecular FormulaUnique Features
2,5-DimethylpiperazineC₆H₁₄N₂Fewer methyl groups; primarily used in pharmaceuticals.
1-MethylpiperazineC₅H₁₂N₂Only one methyl group; used as a solvent and reagent.
1,4-DimethylpiperazineC₆H₁₄N₂Dimethyl substitution at different positions; used in drug synthesis.
4-MethylpiperazineC₆H₁₄N₂Methyl group at position four; exhibits different biological activity compared to TMP.

The presence of multiple methyl groups at specific positions in TMP enhances its steric bulk and reactivity compared to these similar compounds.

Case Studies on Biological Activity

Several case studies have highlighted the applications of TMP in various biological contexts:

  • Neuroprotective Studies : Clinical trials have indicated that compounds derived from TMP show promise in enhancing cognitive function in animal models of Alzheimer's disease.
  • Antimicrobial Applications : Laboratory studies have confirmed the efficacy of TMP against specific bacterial strains, suggesting its potential use in developing new antibiotics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,2,5-trimethylpiperazine, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Methylation strategies : Piperazine derivatives are typically synthesized via reductive alkylation using formaldehyde and formic acid under reflux conditions. For this compound, regioselective methylation can be achieved by controlling stoichiometry and temperature (e.g., 80–100°C) to favor substitution at specific nitrogen positions .
  • Purification : Post-synthesis, high-performance liquid chromatography (HPLC) or recrystallization in ethanol/water mixtures is recommended to isolate the target compound from byproducts like 1,2,4- or 1,3,5-isomers .
  • Key parameters : Monitor reaction progress via thin-layer chromatography (TLC) using silica plates and a ninhydrin stain for amine detection .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?

  • Methodology :

  • 1H/13C NMR : Look for distinct methyl group signals (δ ~2.2–2.5 ppm for N–CH3) and coupling patterns to distinguish between regioisomers. For example, the axial-equatorial arrangement of methyl groups in this compound produces unique splitting in 2D COSY spectra .
  • IR spectroscopy : Confirm N–H stretching absence (indicative of complete methylation) and C–N vibrations (~1,100 cm⁻¹) .
  • Mass spectrometry : Use ESI-MS to verify molecular ion peaks at m/z 128.22 (M+H)+ and rule out impurities .

Q. What solvent systems are suitable for studying this compound in biological assays?

  • Methodology :

  • Solubility : The hydrochloride salt form enhances aqueous solubility (e.g., in PBS or saline). For organic solvents, dimethyl sulfoxide (DMSO) is preferred but must be kept below 0.1% to avoid cellular toxicity .
  • Stability testing : Perform UV-Vis scans (200–400 nm) to detect degradation products under varying pH (4–9) and temperature (4–37°C) conditions .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its binding affinity to biological targets (e.g., GPCRs)?

  • Methodology :

  • Molecular docking : Compare enantiomers (e.g., (2S,5R) vs. (2R,5S)) using AutoDock Vina to predict interactions with serotonin or dopamine receptors. The (2S,5R) enantiomer showed higher 5-HT2A affinity due to favorable van der Waals contacts with transmembrane helices .
  • Functional assays : Validate computational predictions via calcium flux assays in HEK293 cells expressing 5-HT2A receptors. EC50 values correlate with stereochemical orientation of methyl groups .

Q. Can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

  • Methodology :

  • DFT parameters : Use the B3LYP hybrid functional with a 6-311++G(d,p) basis set to calculate HOMO-LUMO gaps and Fukui indices. These predict nucleophilic sites (e.g., tertiary amines) prone to oxidation or alkylation .
  • Thermochemical accuracy : Compare computed atomization energies (±2.4 kcal/mol error) with experimental data to validate the functional’s reliability for piperazine derivatives .

Q. What analytical strategies resolve contradictions in reported bioactivity data for this compound analogs?

  • Methodology :

  • Meta-analysis : Aggregate data from PubChem and ChEMBL, applying QSAR models to identify outliers. For example, discrepancies in IC50 values for MAO-B inhibition may arise from assay variability (e.g., fluorometric vs. radiometric methods) .
  • Experimental replication : Reproduce key studies under standardized conditions (e.g., 10 µM compound, 37°C incubation) to isolate structure-activity relationships .

Properties

IUPAC Name

1,2,5-trimethylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-6-5-9(3)7(2)4-8-6/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDHYSFKPWCVXHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CN1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.